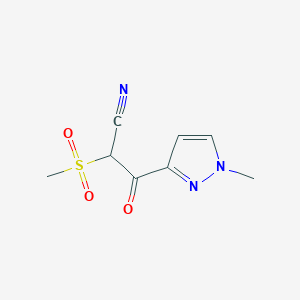
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile is an organic compound that features a methanesulfonyl group, a pyrazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Biological Studies: It can act as a ligand or probe, binding to proteins or other biomolecules to study their function and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-3-(1H-pyrazol-3-yl)-3-oxopropanenitrile: Lacks the methyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile: Lacks the methanesulfonyl group.
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of the nitrile group.
Uniqueness
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile is unique due to the presence of both the methanesulfonyl and nitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C8H9N3O3S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
3-(1-methylpyrazol-3-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-4-3-6(10-11)8(12)7(5-9)15(2,13)14/h3-4,7H,1-2H3 |
InChI Key |
UMXQICABTBFCGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


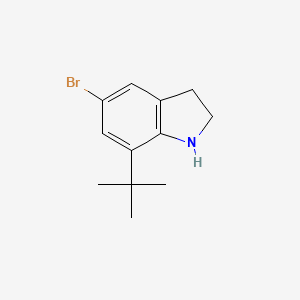
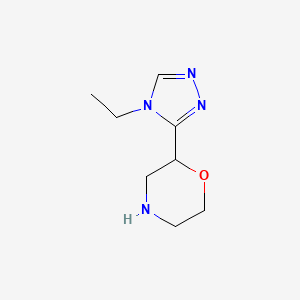

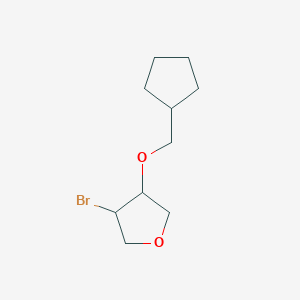
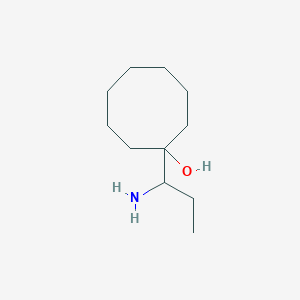
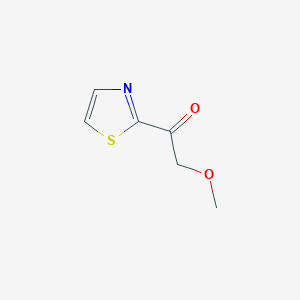
![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
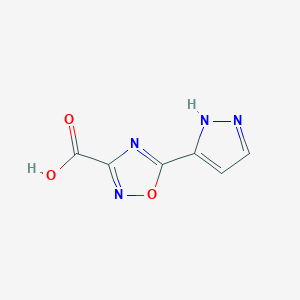
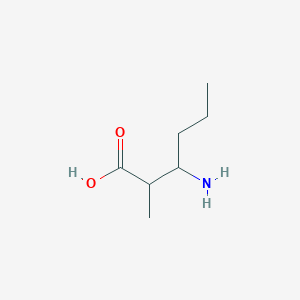

![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
